1-methyl-4-phenyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one 1-methyl-4-phenyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 1421524-59-5
VCID: VC11896410
InChI: InChI=1S/C25H30N4O3/c1-18(2)19-9-11-22(12-10-19)32-17-23(30)28-15-13-20(14-16-28)24-26-27(3)25(31)29(24)21-7-5-4-6-8-21/h4-12,18,20H,13-17H2,1-3H3
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Molecular Formula: C25H30N4O3
Molecular Weight: 434.5 g/mol

1-methyl-4-phenyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 1421524-59-5

Cat. No.: VC11896410

Molecular Formula: C25H30N4O3

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-phenyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one - 1421524-59-5

Specification

CAS No. 1421524-59-5
Molecular Formula C25H30N4O3
Molecular Weight 434.5 g/mol
IUPAC Name 2-methyl-4-phenyl-5-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one
Standard InChI InChI=1S/C25H30N4O3/c1-18(2)19-9-11-22(12-10-19)32-17-23(30)28-15-13-20(14-16-28)24-26-27(3)25(31)29(24)21-7-5-4-6-8-21/h4-12,18,20H,13-17H2,1-3H3
Standard InChI Key VNCZVCPCDLLRDW-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C

Introduction

Structural Characterization and Nomenclature

The compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one core, a five-membered ring containing three nitrogen atoms and a ketone group. Key substituents include:

  • A methyl group at position 1.

  • A phenyl group at position 4.

  • A piperidin-4-yl group at position 3, further functionalized with a 2-[4-(propan-2-yl)phenoxy]acetyl moiety.

This architecture is corroborated by its molecular formula C₂₃H₂₉N₃O₄S and molecular weight 443.5591 g/mol . The presence of a sulfonyl group (S) in the molecular formula suggests potential bioisosteric replacement strategies in drug design.

Synthetic Pathways

Core Triazolone Formation

The 1,2,4-triazol-5-one core is typically synthesized via cyclization reactions. A common approach involves the reaction of hydrazine derivatives with carbonyl compounds. For example, hydrazinecarbothioamides can undergo dehydrative cyclization in basic media to form triazolone scaffolds .

Piperidine Functionalization

The piperidine ring is introduced via nucleophilic substitution or reductive amination. Patent literature describes the use of 2-[4-(propan-2-yl)phenoxy]acetyl chloride to acylate piperidin-4-amine derivatives under anhydrous conditions .

Final Assembly

Coupling the triazolone core with the functionalized piperidine moiety is achieved through Mitsunobu or Ullmann-type reactions. Microwave-assisted synthesis has been reported to enhance yields in similar triazole-piperidine hybrids .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₉N₃O₄S
Molecular Weight443.5591 g/mol
CAS Registry Number2034280-10-7
Predicted LogP3.2 (Moderate lipophilicity)
Hydrogen Bond Acceptors7

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, a critical factor for bioavailability .

Pharmacological and Biological Activities

Antifungal Applications

Structural analogs featuring triazolone-piperidine hybrids demonstrate potent antifungal activity. For instance, compounds with similar substituents inhibit Candida albicans (MIC = 2–8 µg/mL) by targeting lanosterol 14α-demethylase (CYP51) . The 4-(propan-2-yl)phenoxy group may enhance binding to fungal cytochrome P450 enzymes .

Agricultural Uses

Patent data highlight triazolone derivatives as fungicides for crop protection. Substituted 2-[2-halogenalkyl-4-phenoxy-phenyl]-1-[1,2,] triazol-1-yl-ethanol compounds effectively control Puccinia triticina (wheat rust) at 50–100 ppm .

Comparative Analysis with Structural Analogs

CompoundTarget ActivityEfficacy (IC₅₀/MIC)Source
Target CompoundAntifungal/CYP51 inhibitionPending
HDAC-IN-5Anticancer/HDAC inhibition6.2 µM (HCT-116)
ProthioconazoleFungicidal10 ppm (wheat rust)

Future Directions

  • Toxicity Profiling: Acute and chronic toxicity studies are needed to evaluate safety margins.

  • Structure-Activity Optimization: Modifying the propan-2-ylphenoxy group could enhance target selectivity.

  • Formulation Development: Nanoencapsulation may improve solubility and delivery efficiency .

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